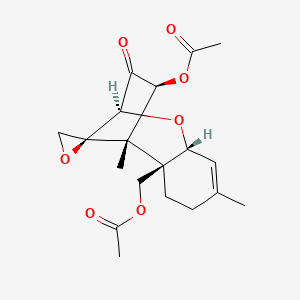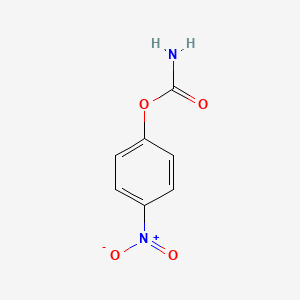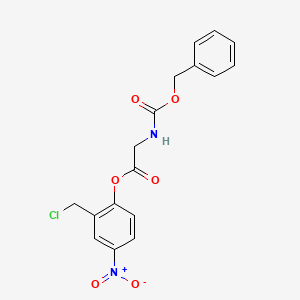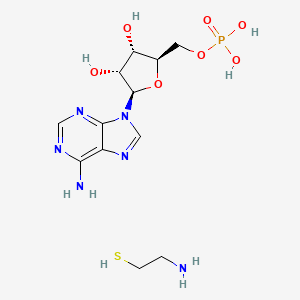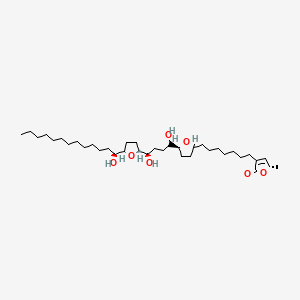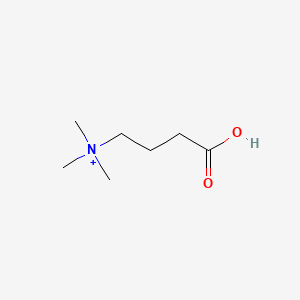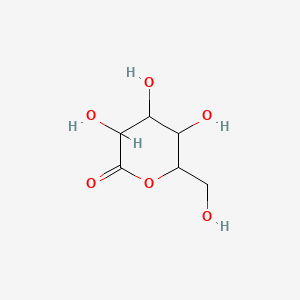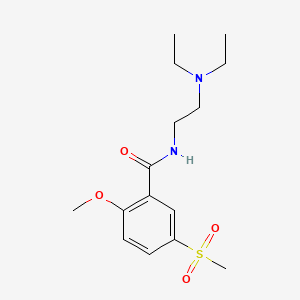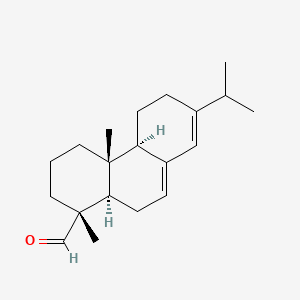
Abietal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abietal is a derivative of abieta-7,13-diene having an oxo group on one of the gem-dimethyl groups. It derives from a hydride of an abieta-7,13-diene.
Applications De Recherche Scientifique
Synthesis of Ambergris-type Ketal :
- Abietic acid, a major component of pine rosin, has been used to synthesize ambergris-type ketal, showcasing its potential in organic synthesis and fragrance industry (Costa, Alves, Correia, & Marcelo-Curto, 2006).
Applications in Various Industries :
- The derivatives of abietic-type resin acids, including abietal, have applications in paper-making, ink, surfactants, adhesives, and other traditional industries, as well as in medicine, materials, and high-tech technology industries (Han Chunrui, 2009).
Agent-Based Modeling in Cancer Research :
- Although not directly related to abietal, the concept of agent-based modeling (ABM) has been effectively used in integrative tumor biology research and could potentially be applied to study the effects of compounds like abietal on biological systems (Zhang, Wang, Sagotsky, & Deisboeck, 2009).
Pharmaceutical Research :
- Abietic acid activates peroxisome proliferator‐activated receptor‐γ (PPARγ) in macrophages and adipocytes, regulating gene expression involved in inflammation and lipid metabolism. This indicates the potential of abietal and its derivatives in pharmaceutical research, particularly for anti-inflammatory and lipid metabolism regulatory applications (Takahashi et al., 2003).
Biomedical and Food Industry Applications :
- Solid dispersions of abietic acid and chitosan were found to possess antimicrobial and antioxidant properties. This suggests that abietal could be valuable in creating formulations for biomedical and food industry applications, particularly in combating microbial colonization (Crucitti et al., 2018).
Propriétés
Numéro CAS |
6704-50-3 |
|---|---|
Nom du produit |
Abietal |
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
Clé InChI |
HOFSYSONRIGEAC-LWYYNNOASA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)C=O |
SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
SMILES canonique |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



